molecular formula C20H32F2O5 B13843723 8-epi Lubiprostone

8-epi Lubiprostone

Katalognummer: B13843723
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: DBVFKLAGQHYVGQ-ZMSDIMECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-epi Lubiprostone is a synthetic analog of Lubiprostone, a bicyclic fatty acid derived from prostaglandin E1. Lubiprostone is primarily used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation. It functions by activating type 2 chloride channels in the intestinal epithelial cells, promoting chloride secretion, and subsequently increasing intestinal fluid secretion and motility .

Vorbereitungsmethoden

The synthesis of 8-epi Lubiprostone involves several steps, starting from prostaglandin E1. The synthetic route typically includes the following steps:

    Oxidation: Prostaglandin E1 undergoes oxidation to form a key intermediate.

    Cyclization: The intermediate is then cyclized to form the bicyclic core structure.

    Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure of this compound.

Industrial production methods for this compound are similar to those used for Lubiprostone, involving large-scale synthesis with stringent control over reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

8-epi Lubiprostone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify specific functional groups, altering its activity.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its therapeutic properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

8-epi Lubiprostone has several scientific research applications:

    Chemistry: It is used as a model compound to study the activation of chloride channels and the effects of various chemical modifications on its activity.

    Biology: Researchers use it to investigate the physiological effects of chloride channel activation in various tissues.

    Medicine: It is studied for its potential therapeutic applications in treating gastrointestinal disorders, similar to Lubiprostone.

    Industry: It is used in the development of new drugs targeting chloride channels and related pathways

Wirkmechanismus

8-epi Lubiprostone exerts its effects by activating type 2 chloride channels located on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of chloride-rich fluid into the intestinal lumen, increasing intestinal fluid secretion and motility. This mechanism helps alleviate symptoms associated with chronic idiopathic constipation and irritable bowel syndrome with constipation .

Vergleich Mit ähnlichen Verbindungen

8-epi Lubiprostone is compared with other similar compounds such as:

    Linaclotide: Another drug used to treat chronic constipation, which works by activating guanylate cyclase-C receptors.

    Elobixibat: A bile acid transporter inhibitor used for chronic constipation.

    Plecanatide: Similar to Linaclotide, it activates guanylate cyclase-C receptors.

While all these compounds are used to treat chronic constipation, this compound is unique in its mechanism of action, specifically targeting type 2 chloride channels. This specificity may offer distinct therapeutic advantages and side effect profiles compared to other treatments .

Eigenschaften

Molekularformel

C20H32F2O5

Molekulargewicht

390.5 g/mol

IUPAC-Name

7-[(1S,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15+,17+/m0/s1

InChI-Schlüssel

DBVFKLAGQHYVGQ-ZMSDIMECSA-N

Isomerische SMILES

CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)(F)F

Kanonische SMILES

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.